molecular formula C12H13NO2 B1274626 3,4,7-Trimethyl-1H-indole-2-carboxylic acid CAS No. 876715-79-6

3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1274626
CAS No.: 876715-79-6
M. Wt: 203.24 g/mol
InChI Key: NTLCTUIGGRCPPO-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-1H-indole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C12H13NO2 It is a derivative of indole, characterized by the presence of three methyl groups at positions 3, 4, and 7, and a carboxylic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3,4,7-trimethylindole.

    Carboxylation: The indole derivative undergoes carboxylation at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran at elevated temperatures (around 100-150°C) to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 6.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

3,4,7-Trimethyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Material Science: The compound is explored for its potential in organic electronics and as a precursor for the synthesis of conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the indole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
  • 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
  • 4-Methyl-1H-indole-2-carboxylic acid

Uniqueness

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with biological targets. The presence of three methyl groups at positions 3, 4, and 7 provides steric hindrance and electronic effects that can alter the compound’s behavior compared to other indole derivatives.

Biological Activity

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a structure known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Indole derivatives, including this compound, exhibit their biological activities through several mechanisms:

  • Receptor Binding : Indoles often bind to various receptors with high affinity, influencing numerous cellular pathways.
  • Antiviral Activity : Some indole derivatives have demonstrated inhibitory effects against viruses such as HIV by targeting specific viral proteins like integrase .
  • Anticancer Properties : They can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .

Biological Activities

The biological activities of this compound include:

  • Antiviral : Exhibits potential as an HIV integrase inhibitor with notable IC50 values indicating effective inhibition .
  • Anticancer : Demonstrates cytotoxicity against various cancer cell lines. For instance, indole derivatives have shown significant growth inhibition in solid tumors and hematopoietic cancers .
  • Antimicrobial : Displays activity against a range of pathogens, suggesting potential use in treating infections.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound:

  • Antiviral Activity :
    • Inhibitory effects against HIV integrase were observed with IC50 values ranging from 0.13 to 6.85 μM for optimized derivatives .
    • Structural modifications at the C3 position significantly enhanced antiviral activity by improving interactions with the integrase active site.
  • Anticancer Activity :
    • The compound was tested against multiple cancer cell lines using the NCI 60 human cancer cell screen. Results indicated substantial cytotoxic effects with GI50 values often below 0.30 μM for several analogs .
    • Structure–activity relationship (SAR) studies revealed that specific substitutions could enhance anticancer efficacy.
  • Antimicrobial Effects :
    • Various indole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve interference with bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

StudyFocusFindings
Study AAntiviralCompound demonstrated IC50 values <0.15 μM against HIV integrase.
Study BAnticancerSignificant growth inhibition in breast cancer cell lines with GI50 <0.05 μM.
Study CAntimicrobialEffective against Staphylococcus aureus and Escherichia coli with MIC values ≤10 μg/mL.

Properties

IUPAC Name

3,4,7-trimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCTUIGGRCPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390196
Record name 3,4,7-Trimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876715-79-6
Record name 3,4,7-Trimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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